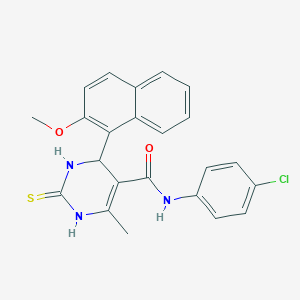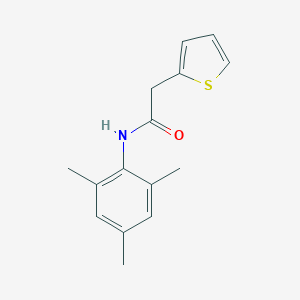
1-戊基-2-苯基苯并咪唑
描述
1-Pentyl-2-phenylbenzimidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties . The structure of 1-Pentyl-2-phenylbenzimidazole consists of a benzimidazole core with a pentyl group at the first position and a phenyl group at the second position.
科学研究应用
1-Pentyl-2-phenylbenzimidazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex benzimidazole derivatives with potential therapeutic properties.
作用机制
Target of Action
Benzimidazole derivatives have been extensively studied for their anticancer properties . They are known to interact with various cellular targets, including enzymes and protein receptors .
Mode of Action
Benzimidazole derivatives are known to interact with their targets in a way that inhibits the growth of cancer cells . The presence of certain substituent groups in their structures can significantly increase their anticancer activity .
Biochemical Pathways
Benzimidazole derivatives are known to affect various biochemical pathways related to cell growth and proliferation .
Pharmacokinetics
The pharmacokinetics of benzimidazole derivatives are generally influenced by their chemical structure and the presence of various substituent groups .
Result of Action
Benzimidazole derivatives are known to exhibit antiproliferative activity against various cancer cell lines .
Action Environment
The activity of benzimidazole derivatives can be influenced by various factors, including the presence of other compounds and the ph of the environment .
生化分析
Biochemical Properties
1-Pentyl-2-phenylbenzimidazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzimidazole derivatives, including 1-Pentyl-2-phenylbenzimidazole, have been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation . The compound’s interaction with proteins such as tubulin disrupts microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, 1-Pentyl-2-phenylbenzimidazole exhibits binding affinity towards DNA, interfering with DNA replication and transcription processes .
Cellular Effects
1-Pentyl-2-phenylbenzimidazole exerts various effects on different types of cells and cellular processes. In cancer cells, it has been observed to induce apoptosis by activating caspase pathways and increasing the expression of pro-apoptotic genes . The compound also affects cell signaling pathways, such as the PI3K/Akt and MAPK pathways, leading to the inhibition of cell proliferation and metastasis . Furthermore, 1-Pentyl-2-phenylbenzimidazole influences cellular metabolism by altering the activity of key metabolic enzymes, resulting in reduced ATP production and increased oxidative stress .
Molecular Mechanism
The molecular mechanism of 1-Pentyl-2-phenylbenzimidazole involves several key interactions at the molecular level. The compound binds to the colchicine-binding site on tubulin, preventing microtubule polymerization and disrupting the mitotic spindle formation . This leads to cell cycle arrest at the G2/M phase and subsequent apoptosis. Additionally, 1-Pentyl-2-phenylbenzimidazole inhibits topoisomerase II, an enzyme crucial for DNA replication and transcription, thereby causing DNA damage and cell death . The compound also modulates gene expression by interacting with transcription factors and epigenetic regulators .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Pentyl-2-phenylbenzimidazole have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Short-term exposure to 1-Pentyl-2-phenylbenzimidazole results in immediate disruption of microtubule dynamics and induction of apoptosis . Long-term studies have shown that prolonged exposure to the compound leads to sustained inhibition of cell proliferation and increased sensitivity to other chemotherapeutic agents .
Dosage Effects in Animal Models
The effects of 1-Pentyl-2-phenylbenzimidazole vary with different dosages in animal models. At low doses, the compound exhibits potent anticancer activity with minimal toxicity . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . Studies have identified a threshold dose beyond which the toxic effects outweigh the therapeutic benefits . The compound’s efficacy and safety profile in animal models provide valuable insights for determining optimal dosages for potential clinical applications .
Metabolic Pathways
1-Pentyl-2-phenylbenzimidazole is involved in several metabolic pathways. It undergoes phase I and phase II metabolic reactions, primarily in the liver . The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites are further conjugated with glucuronic acid or sulfate, facilitating their excretion from the body . The metabolic pathways of 1-Pentyl-2-phenylbenzimidazole play a crucial role in determining its pharmacokinetics and overall bioavailability .
Transport and Distribution
The transport and distribution of 1-Pentyl-2-phenylbenzimidazole within cells and tissues are mediated by specific transporters and binding proteins . The compound is actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a role in its cellular uptake and efflux . Once inside the cell, 1-Pentyl-2-phenylbenzimidazole binds to intracellular proteins, influencing its localization and accumulation in specific cellular compartments . The compound’s distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
1-Pentyl-2-phenylbenzimidazole exhibits specific subcellular localization patterns that are crucial for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with microtubules and other cytoskeletal components . Additionally, 1-Pentyl-2-phenylbenzimidazole can translocate to the nucleus, where it binds to DNA and modulates gene expression . The subcellular localization of the compound is regulated by targeting signals and post-translational modifications, which direct it to specific compartments or organelles .
准备方法
The synthesis of 1-Pentyl-2-phenylbenzimidazole can be achieved through various methods. One common approach involves the condensation of ortho-phenylenediamine with benzaldehyde derivatives in the presence of an oxidizing agent such as sodium metabisulphite . The reaction typically occurs under mild conditions in a solvent mixture, resulting in high yields of the desired benzimidazole derivative. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure efficiency and cost-effectiveness .
化学反应分析
1-Pentyl-2-phenylbenzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding benzimidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzimidazole ring are replaced with other groups.
相似化合物的比较
1-Pentyl-2-phenylbenzimidazole can be compared with other similar benzimidazole derivatives, such as:
2-Phenylbenzimidazole: Lacks the pentyl group at the first position, which may affect its biological activity and chemical properties.
1-Methyl-2-phenylbenzimidazole: Contains a methyl group instead of a pentyl group, leading to differences in its pharmacological profile.
2-Substituted benzimidazoles: Various derivatives with different substituents at the second position, each exhibiting unique biological activities and therapeutic potentials.
属性
IUPAC Name |
1-pentyl-2-phenylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2/c1-2-3-9-14-20-17-13-8-7-12-16(17)19-18(20)15-10-5-4-6-11-15/h4-8,10-13H,2-3,9,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQHQWIIIRSTNBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2N=C1C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{4-[(2-chlorobenzyl)oxy]-3,5-dimethoxybenzylidene}-2-(4-iodophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B407641.png)
![4-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-2-(2-chloro-4,5-difluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B407642.png)
![METHYL 2-METHYL-5-[N-(NAPHTHALENE-2-SULFONYL)BENZAMIDO]-1-BENZOFURAN-3-CARBOXYLATE](/img/structure/B407643.png)
![N-(4-chloro-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B407646.png)
![N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B407648.png)
![N-(4-chloro-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-ethoxybenzenesulfonamide](/img/structure/B407649.png)

![Methyl 5-[benzoyl(phenylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B407653.png)
![METHYL 5-[N-(BENZENESULFONYL)4-METHYLBENZAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE](/img/structure/B407654.png)
![4-bromo-N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B407655.png)
![Methyl 5-[(2-chlorobenzoyl)(phenylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B407659.png)
![Methyl 5-[acetyl(phenylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B407660.png)
![Methyl 2-methyl-5-{(4-methylbenzoyl)[(4-methylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B407661.png)
